molecular formula C16H31NO3 B1228841 N-Dodecanoyl-4-aminobutyric acid CAS No. 52558-70-0

N-Dodecanoyl-4-aminobutyric acid

Cat. No.: B1228841
CAS No.: 52558-70-0
M. Wt: 285.42 g/mol
InChI Key: BIXOTZHITGYMGF-UHFFFAOYSA-N
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Description

N-Dodecanoyl-4-aminobutyric acid, also known as N-dodecanoyl-GABA, is a compound with the CAS Registry Number 52558-70-0 . It is a derivative of 4-aminobutyric acid .


Synthesis Analysis

The synthesis of N-substituted derivatives of β-aminobutyric acid involves a solvent and catalyst-free method. This process includes the direct aza-Michael addition of amines to crotonic acid. The protocol involves simple mixing or grinding the reactants at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C16H31NO3 . Its average mass is 367.566 Da and its monoisotopic mass is 367.308655 Da .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it has been found in the manufacturing processes of active pharmaceutical ingredients (APIs), where impurities are generated from a variety of sources such as starting materials, intermediates, reagents, solvents, catalysts, and by-products .

Mechanism of Action

While the specific mechanism of action for N-Dodecanoyl-4-aminobutyric acid is not explicitly mentioned in the search results, it’s worth noting that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Three major classes of mechanism are recognized: modulation of voltage-gated ion channels; enhancement of GABA-mediated inhibitory neurotransmission; and attenuation of glutamate-mediated excitatory neurotransmission .

Safety and Hazards

According to the safety data sheet, N-Dodecanoyl-4-aminobutyric acid should be kept away from heat and sources of ignition. Hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) .

Future Directions

Non-proteinogenic amino acids (NPAAs) like N-Dodecanoyl-4-aminobutyric acid have become a powerful tool for developing peptide-based drug candidates. The drug-like properties of peptidic medicines can be fundamentally changed by introducing NPAAs in their sequence . This suggests that this compound and similar compounds could have promising applications in the development of new therapeutics.

Properties

52558-70-0

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

4-(dodecanoylamino)butanoic acid

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)

InChI Key

BIXOTZHITGYMGF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCC(=O)O

52558-70-0

synonyms

N-dodecanoyl-4-aminobutyric acid
N-dodecanoyl-GABA

Origin of Product

United States

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